KRAS G12C inhibitor 29
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Overview
Description
KRAS G12C inhibitor 29 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to its constitutive activation and promoting oncogenic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 29 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and reduction to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
KRAS G12C inhibitor 29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS G12C inhibition on cancer cells.
Medicine: Tested in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of new therapeutic agents targeting KRAS G12C and related mutations
Mechanism of Action
KRAS G12C inhibitor 29 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .
Comparison with Similar Compounds
KRAS G12C inhibitor 29 is compared with other similar compounds such as sotorasib and adagrasib. While all these compounds target the KRAS G12C mutation, this compound may have unique structural features or binding affinities that differentiate it from others. The comparison highlights the specificity, potency, and potential resistance mechanisms associated with each compound .
List of Similar Compounds
- Sotorasib
- Adagrasib
- MRTX849
- ARS-1620
Properties
Molecular Formula |
C23H21ClFN5O2 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClFN5O2/c1-14-6-3-7-15(12-14)28-10-5-11-29-19-20(26-22(28)29)27(2)23(32)30(21(19)31)13-16-17(24)8-4-9-18(16)25/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
InChI Key |
GWEBJSRHSQNRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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